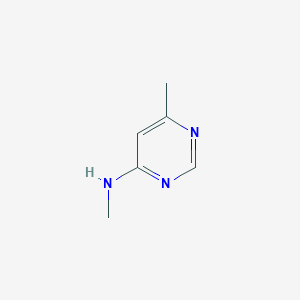

N,6-dimethylpyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N,6-dimethylpyrimidin-4-amine-based compounds has been reported in several studies. For instance, one study reported the synthesis and growth of new organic 2-amino-4,6-dimethylpyrimidinium trifluoroacetate (AMPTF) single crystals for nonlinear optical (NLO) applications . Another study reported the synthesis of new N,N-dimethylpyridin-4-amine (DMAP) based ionic liquids as efficient catalysts for the facile synthesis of indoles and 1H-tetrazoles .Molecular Structure Analysis

While specific structural analysis of this compound was not found, a study on N,N-dimethylpyridin-4-amine (DMAP) based ionic liquids provided insights into the structural and transport properties of these ionic liquids .Physical And Chemical Properties Analysis

This compound is a solid substance . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Antifungal Applications

N,6-dimethylpyrimidin-4-amine derivatives have been investigated for their antifungal properties. A study by Jafar et al. (2017) synthesized compounds such as 4-methoxy-N, N-dimethyl-6-(phenylthio) pyrimidin-2-amine and tested them against fungi like Aspergillus terreus and Aspergillus niger. These compounds exhibited effective antifungal activity, suggesting their potential development into antifungal agents (Jafar, Mahdi, Hadwan, & AlameriAmeer, 2017).

Antiangiogenic Potential

Research by Jafar and Hussein (2021) explored the antiangiogenic effects of synthetic compounds derived from 4-chloro-6-methoxy- N,N -dimethyl pyrimidin-2-amine. Through molecular docking studies, these compounds showed significant potential in binding energy, comparable to reference drugs, highlighting their promise as antiangiogenic agents (Jafar & Hussein, 2021).

Heterocyclic Chemistry

In the field of heterocyclic chemistry, this compound serves as a crucial intermediate. Hamama et al. (2012) demonstrated its role in the synthesis of substituted pyrimido[4,5-d]pyrimidones, contributing to the diversification of heterocyclic compounds (Hamama, Ismail, Al-Saman, & Zoorob, 2012).

Synthesis of Heterobicycles

Kowalewski et al. (1981) researched the synthesis of heterobicycles like 4,5'-bipyrimidines using N,N-dimethylpyrimidin derivatives. These compounds have potential applications in amplifying the effects of pharmaceuticals like phleomycin (Kowalewski, Strekowski, Szajda, Walenciak, & Brown, 1981).

Glycomic Analysis

Chen et al. (2018) extended the use of dimethyl pyrimidinyl ornithine (DiPyrO) tags for glycomic analysis. This innovative approach enhances the sensitivity and accuracy of quantifying N-linked glycans, crucial for biological and medical research (Chen, Feng, Frost, Zhong, Buchberger, Johnson, Xu, Kim, Puccetti, Diamond, Ikonomidou, & Li, 2018).

Safety and Hazards

The safety data sheet for a related compound, 2-Amino-4,6-dimethylpyrimidine, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Mécanisme D'action

Target of Action

N,6-dimethylpyrimidin-4-amine is a compound that primarily targets the nucleophilic sites of other molecules . This compound, due to its structure, can be deprotonated quite easily because the conjugated base is stabilized by resonance . This allows it to act as a nucleophile, attacking the carbon of an aldehyde .

Mode of Action

The mode of action of this compound involves its interaction with its targets through nucleophilic attack . The compound can be deprotonated, forming a conjugated base that is stabilized by resonance . This base can then act as a nucleophile, attacking the carbon of an aldehyde .

Biochemical Pathways

It is known that the compound can act as a nucleophile, suggesting that it may be involved in reactions such as aldol condensations .

Action Environment

It is known that the compound can act as a nucleophile, suggesting that it may be sensitive to factors that affect nucleophilic reactions .

Propriétés

IUPAC Name |

N,6-dimethylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-5-3-6(7-2)9-4-8-5/h3-4H,1-2H3,(H,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVSFAWGBMGRFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-ethoxyethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2630525.png)

![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2630526.png)

![N-2,3-dihydro-1,4-benzodioxin-6-yl-2-[(3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio]acetamide](/img/structure/B2630530.png)

![3-Cyclopropyl-1-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2630533.png)

![4-({[(1-Methylpyrazol-4-yl)methyl]amino}methyl)benzoic acid](/img/structure/B2630536.png)

![3-methyl-2-oxo-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2630537.png)

![Propan-2-yl 3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-3-(2-nitrophenyl)propanoate](/img/structure/B2630538.png)

![(E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2630539.png)

![3-chloro-N-[3-(morpholin-4-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B2630541.png)

![N-cyclopentyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2630543.png)